N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide core linked to a substituted phenyl ring. The phenyl ring features a methoxy group at the 4-position and a 2-oxopiperidin-1-yl moiety at the 3-position. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmacological research, particularly in targeting enzymes or receptors influenced by lactam and carboxamide functionalities.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCXMWQSKHWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high selectivity for FXa over other human coagulation proteases.
Mode of Action
This compound acts as a direct inhibitor of FXa. It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s. The compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro.
Biochemical Pathways
The compound’s action on FXa affects the coagulation cascade, reducing thrombin generation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation. This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. It also has a low potential for drug–drug interactions. The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of FXa, reduction of thrombin generation, and indirect inhibition of platelet aggregation. These effects result in an antithrombotic effect, which can prevent and treat various thromboembolic diseases.
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of a compound
Biochemical Analysis
Biochemical Properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with factor Xa, a key enzyme in the coagulation cascade. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can prevent the formation of blood clots, making the compound a potential anticoagulant.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as factor Xa, leading to enzyme inhibition. This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of factor Xa results in reduced thrombin generation and subsequent prevention of blood clot formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticoagulation, without significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, resulting in the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and distribution in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide, often abbreviated as N-[MOPC], is a compound of significant interest in pharmacological research due to its biological activity, particularly as a direct inhibitor of activated factor X (FXa). This article explores the compound's mechanism of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.4 g/mol
- Purity : Typically 95%
- IUPAC Name : this compound
N-[MOPC] operates primarily through the inhibition of FXa, a critical enzyme in the coagulation cascade. The inhibition of FXa leads to a reduction in thrombin generation, which is essential for blood clotting. This mechanism can be summarized as follows:
- Direct Inhibition : N-[MOPC] binds to the active site of FXa, preventing its activity.
- Impact on Coagulation Cascade : By inhibiting FXa, the compound indirectly reduces platelet aggregation and thrombus formation.
- Biochemical Pathways : It has been shown to affect various signaling pathways, including the PI3K/Akt pathway, which is vital for cell survival and proliferation.
The compound interacts with several biomolecules, influencing cellular functions and metabolic pathways. Key biochemical properties include:
- Bioavailability : N-[MOPC] exhibits good bioavailability in animal models.
- Clearance and Distribution : It has low clearance rates and a small volume of distribution, suggesting effective retention in systemic circulation.
Cellular Effects
N-[MOPC] has demonstrated notable effects on different cell types:
- Inhibition of Cell Proliferation : Studies indicate that N-[MOPC] can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Modulation of Signaling Pathways : The compound affects key signaling pathways that regulate cell growth and survival.
Research Findings
Recent studies have focused on the therapeutic potential of N-[MOPC]. Below is a summary of significant findings from various research efforts:
| Study | Findings |
|---|---|
| Alam et al. (2022) | Investigated the inhibitory effects on MCF-7 breast cancer cells, showing that N-[MOPC] significantly reduced cell viability compared to standard treatments like 5-Fluorouracil. |
| Bajaj et al. (2024) | Reported cytotoxicity against MDA-MB-231 cells, with IC50 values indicating potent anti-cancer activity similar to established chemotherapeutics. |
| Pharmacokinetic Studies | Demonstrated favorable pharmacokinetic profiles in animal models, supporting further exploration for clinical applications. |
Case Studies
- Cancer Therapy : In a study involving MCF-7 cells, N-[MOPC] exhibited an IC50 value significantly lower than that of traditional chemotherapeutic agents, suggesting its potential as a novel anti-cancer drug.
- Thromboembolic Disorders : Given its mechanism as an FXa inhibitor, N-[MOPC] is being evaluated for use in conditions such as deep vein thrombosis and pulmonary embolism.
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkane Rings
Compound : N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
- Key Difference : Cyclopentane ring replaces cyclohexane.
- Impact :
- Reduced ring strain in cyclopentane may enhance conformational stability.
- Altered solubility and lipophilicity due to smaller ring size.
- Compared to Apixaban (a Factor Xa inhibitor), this compound retains the 2-oxopiperidinyl group but lacks the pyrazole core, suggesting divergent biological targets.
| Property | Target Compound (Cyclohexane) | Cyclopentane Analogue |
|---|---|---|
| Molecular Weight | ~333.4 g/mol | ~319.4 g/mol |
| logP | Estimated 2.8–3.2 | Estimated 2.5–2.9 |
| Bioactivity | Potential enzyme inhibition | Similar lactam-based targets |
Functional Group Modifications on the Phenyl Ring
Compound : N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide
- Key Difference : Nitro and methyl groups replace methoxy and 2-oxopiperidinyl groups.
- Impact: Nitro groups increase electrophilicity, enhancing reactivity in substitution reactions.
Lactam Ring Variations
Compound : N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
- Key Difference : 5-Oxopyrrolidin-3-yl replaces 2-oxopiperidin-1-yl.
- Impact: Smaller lactam ring (5-membered vs. 6-membered) alters steric and electronic interactions. Pyrrolidinone derivatives often exhibit distinct pharmacokinetic profiles, such as faster metabolic clearance.
| Property | Target Compound (Piperidinone) | Pyrrolidinone Analogue |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Hydrogen Bonding | Stronger (larger dipole) | Moderate |
| Bioactivity | Enzyme inhibition (e.g., FXa) | Varied (e.g., kinase modulation) |
Halogen-Substituted Analogues
Compound : N-(3-chlorophenyl)cyclohexanecarboxamide
- Key Difference: Chlorine replaces methoxy and piperidinone groups.
- Positional isomerism (e.g., 3-chloro vs. 4-chloro) affects steric interactions with biological targets.
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | Cyclohexanecarboxamide | 4-Methoxy, 3-(2-oxopiperidin-1-yl) | Enzyme inhibition (putative) |
| N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | Cyclopentanecarboxamide | 4-Methoxy, 3-(2-oxopiperidin-1-yl) | Similar to Apixaban |
| N-(3-chlorophenyl)cyclohexanecarboxamide | Cyclohexanecarboxamide | 3-Chloro | Antimicrobial/anticancer |
| N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide | Cyclohexanecarboxamide | 5-Oxopyrrolidin-3-yl | Kinase modulation |
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 333.4 | 3.0 | <0.1 (low) |
| Cyclopentane Analogue | 319.4 | 2.7 | 0.2 (moderate) |
| N-(3-chlorophenyl)cyclohexanecarboxamide | 251.7 | 3.5 | <0.1 (low) |
Research Findings and Implications
- Pharmacological Potential: The 2-oxopiperidinyl group in the target compound suggests affinity for serine proteases (e.g., FXa), akin to Apixaban. However, the cyclohexane carboxamide may reduce oral bioavailability compared to cyclopentane derivatives due to higher lipophilicity.
- Synthetic Flexibility : Substitution at the phenyl ring’s 3-position (e.g., nitro, halogen, or lactam groups) allows tuning of electronic and steric properties for target-specific optimization.
- Biological Activity: Pyrrolidinone analogues exhibit divergent mechanisms, highlighting the critical role of lactam ring size in target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
